4-Guanidinobutanal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

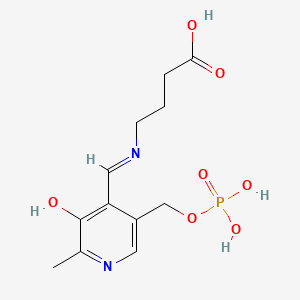

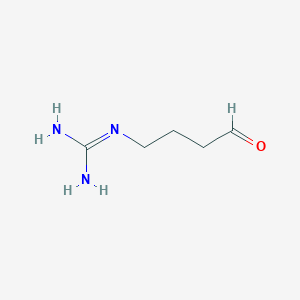

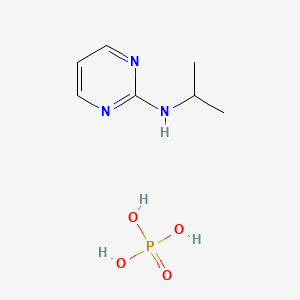

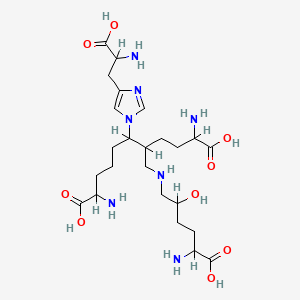

4-guanidinobutanal is a member of butanals. It is a conjugate base of a 4-guanidiniumylbutanal.

Aplicaciones Científicas De Investigación

Inhibitor in Cysteine Proteases

4-Guanidinobutanal, as a part of E-64 (1-(L-trans-epoxysuccinylleucylamino)-4-guanidinobutane), acts as a potent and highly selective irreversible inhibitor of cysteine proteases. The crystal structure of a complex of actinidin and E-64 shows the significant interaction between E-64 and the active site of the enzyme, which may contribute to the positioning of the inhibitor molecule for nucleophilic attack by the active-site thiolate anion (Varughese et al., 1992).

Cardioprotective Agent

4-Guanidinobutanal derivatives, such as leonurine, have shown protective effects against ischemic rat heart. Leonurine significantly decreased levels of lactate dehydrogenase and creatine kinase in plasma and corresponded with decreased infarct size in ischemic rat heart. Its cardioprotective properties are associated with antioxidative and anti-apoptotic effects, making it a potential adjuvant cardioprotective agent (Liu et al., 2010).

Neuromodulator Agmatine Metabolism

Agmatine (1-amino-4-guanidinobutane) plays a vital role as a neuromodulator with anticonvulsant, antineurotoxic, and antidepressant actions in the brain. Agmatine metabolism involves key enzymes such as arginine decarboxylase, diamine oxidase, and agmatinase, which are important for addiction/satiety pathways associated with alcohol misuse. Inhibitors of these enzymes are promising agents for treating addictions (Benítez et al., 2018).

Influenza Virus Inhibitor

4-Guanidinobutanal derivatives like GG167 have demonstrated significant inhibitory effects on influenza A and B viruses. The inhibitor retains its activity even when treatments are delayed and has no effect on the serum antibody response to infection (Ryan et al., 1995).

Antigastritic Action

4-Guanidinobutyric acid (4GBA) has shown inhibitory effects against gastric lesions by inhibiting Helicobacter pylori growth and having an acid-neutralizing capacity. It reduced the size of HCl/EtOH-induced and indomethacin-induced gastric lesions, suggesting its potential use in treating and/or protecting gastritis (Hwang & Jeong, 2012).

Propiedades

Nombre del producto |

4-Guanidinobutanal |

|---|---|

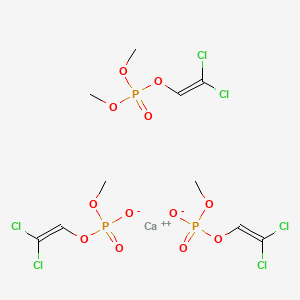

Fórmula molecular |

C5H11N3O |

Peso molecular |

129.16 g/mol |

Nombre IUPAC |

2-(4-oxobutyl)guanidine |

InChI |

InChI=1S/C5H11N3O/c6-5(7)8-3-1-2-4-9/h4H,1-3H2,(H4,6,7,8) |

Clave InChI |

VCOFTLCIPLEZKE-UHFFFAOYSA-N |

SMILES canónico |

C(CC=O)CN=C(N)N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2,8-Bis(trifluoromethyl)quinolin-4-yl]-3-(tert-butylamino)propan-1-ol](/img/structure/B1206078.png)